An In-depth Technical Guide to 1-Bromo-2-chloroethane
An In-depth Technical Guide to 1-Bromo-2-chloroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-bromo-2-chloroethane, a key bifunctional electrophile in organic synthesis. Its distinct reactivity, stemming from the differential lability of the carbon-bromine and carbon-chlorine bonds, makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and key reactions, and discusses its applications and safety considerations.
Chemical Identity and Properties
1-Bromo-2-chloroethane is a haloalkane distinguished by the presence of two different halogen atoms on adjacent carbons. This structural feature is central to its synthetic utility.
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IUPAC Name: 1-bromo-2-chloroethane[1]
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CAS Number: 107-04-0[1]
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Synonyms: Ethylene chlorobromide, 2-Bromoethyl chloride, 2-Chloroethyl bromide[1][2]
Physicochemical Properties
The physical and chemical properties of 1-bromo-2-chloroethane are summarized in the table below. It is a clear, colorless to slightly yellow liquid with a characteristic sweet, chloroform-like odor.[2] It is slightly soluble in water and soluble in common organic solvents like ethanol, ether, and chloroform.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄BrCl | [1][2] |
| Molecular Weight | 143.41 g/mol | [1][2] |
| Boiling Point | 106-107 °C | [2] |
| Melting Point | -18 to -14 °C | [2] |
| Density | 1.723 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4884 | [2] |
| Water Solubility | 7 g/L at 20 °C | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-bromo-2-chloroethane.
| Spectroscopic Data | Description |
| ¹H NMR | The spectrum shows two triplets, corresponding to the two inequivalent methylene (B1212753) groups (-CH₂Br and -CH₂Cl). |
| ¹³C NMR | The spectrum displays two distinct signals, one for the carbon bonded to bromine and one for the carbon bonded to chlorine. |
| Mass Spectrometry | The mass spectrum exhibits a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
Synthesis and Reactivity
Synthesis of 1-Bromo-2-chloroethane
A common laboratory and industrial synthesis of 1-bromo-2-chloroethane involves the addition of bromine and chlorine to ethylene.[3] A more controlled method is the reaction of vinyl chloride with anhydrous hydrogen bromide.[3]
Caption: Synthetic routes to 1-bromo-2-chloroethane.
Experimental Protocol: Synthesis from Vinyl Chloride and HBr
This protocol is based on a patented industrial process.
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Materials: Anhydrous hydrogen bromide, vinyl chloride, air or peroxide catalyst.
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Procedure:
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Charge a reaction vessel with previously synthesized 1-bromo-2-chloroethane to act as a solvent.
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Maintain the reaction mixture at 20 °C with cooling.
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Introduce anhydrous hydrogen bromide (containing ~1% air as a catalyst) and vinyl chloride into the vessel at spatially separate points over a period of 30 minutes.
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After the reaction is complete, the mixture is distilled to yield pure 1-bromo-2-chloroethane. This process can achieve yields of up to 99%.
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Reactivity and Applications in Organic Synthesis
1-Bromo-2-chloroethane is a versatile bifunctional electrophile. The carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond, allowing for selective reactions. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
Application in Drug Development: Synthesis of 4-(2-Chloroethyl)morpholine (B1582488)
A significant application of 1-bromo-2-chloroethane is in the synthesis of 4-(2-chloroethyl)morpholine, an important intermediate for several active pharmaceutical ingredients (APIs), including floredil, morinamide, and nimorazole.[4]
Caption: Synthesis of 4-(2-chloroethyl)morpholine and its role as a pharmaceutical intermediate.
Experimental Protocol: Synthesis of 4-(2-Chloroethyl)morpholine
This representative protocol describes the N-alkylation of morpholine with 1-bromo-2-chloroethane.
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Materials: 1-Bromo-2-chloroethane, morpholine, potassium carbonate (anhydrous), acetonitrile (B52724) (anhydrous).
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Procedure:
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To a stirred solution of morpholine (2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).
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Slowly add a solution of 1-bromo-2-chloroethane (1 equivalent) in anhydrous acetonitrile to the mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield pure 4-(2-chloroethyl)morpholine.
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Safety and Handling
1-Bromo-2-chloroethane is a hazardous substance and must be handled with appropriate safety precautions.
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Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer.[4]
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Personal Protective Equipment (PPE):
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Gloves: Chemical-resistant gloves (e.g., nitrile).
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Eye Protection: Safety goggles and/or a face shield.
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Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a respirator with an organic vapor cartridge is necessary.
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Skin and Body Protection: Lab coat and appropriate protective clothing.
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First Aid Measures:
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Inhalation: Move the person to fresh air.
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Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
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Storage: Store in a cool, well-ventilated place, away from incompatible materials such as strong bases, strong oxidizing agents, and magnesium.[2]
Conclusion
1-Bromo-2-chloroethane is a versatile and valuable reagent in organic synthesis, particularly for the pharmaceutical industry. Its unique bifunctional nature allows for selective chemical transformations, making it an essential building block for a variety of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is critical for its effective and responsible use in research and development.
